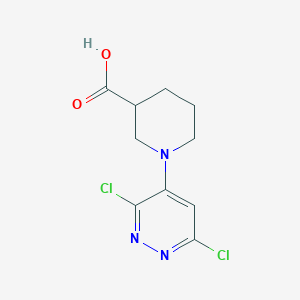![molecular formula C13H11BrClNO B13704677 [3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol](/img/structure/B13704677.png)
[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol is an organic compound that features a bromine atom, a chlorine atom, and an amino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol typically involves the reaction of 2-bromoaniline with 4-chlorobenzaldehyde under specific conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amino group of 2-bromoaniline attacks the carbonyl group of 4-chlorobenzaldehyde, followed by reduction to form the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Techniques such as recrystallization and chromatography are often employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules and affecting various biochemical pathways. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in a biochemical assay or modulating receptor function in a therapeutic setting.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- N-(4-Methyl-3-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]phenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide
Uniqueness
[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol is unique due to its specific combination of bromine, chlorine, and amino groups attached to a phenyl ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity patterns and biological activities, which can be advantageous in specific research and industrial contexts.
Properties
Molecular Formula |
C13H11BrClNO |
|---|---|
Molecular Weight |
312.59 g/mol |
IUPAC Name |
[3-(2-bromoanilino)-4-chlorophenyl]methanol |
InChI |
InChI=1S/C13H11BrClNO/c14-10-3-1-2-4-12(10)16-13-7-9(8-17)5-6-11(13)15/h1-7,16-17H,8H2 |
InChI Key |
UHBJBEHPOMZEQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC(=C2)CO)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


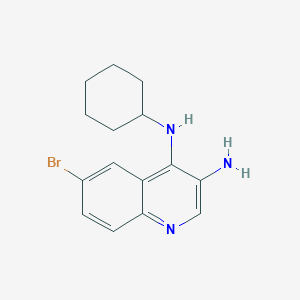

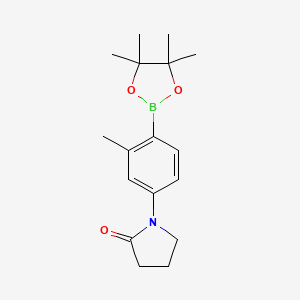

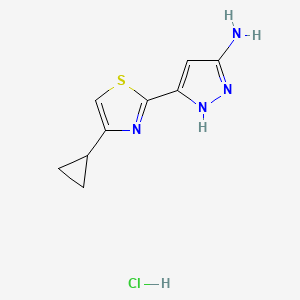
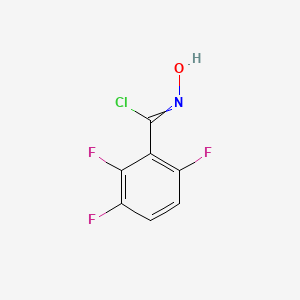
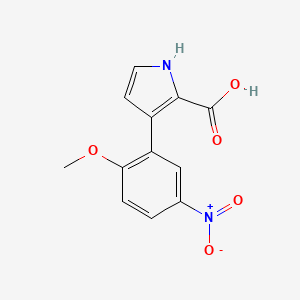
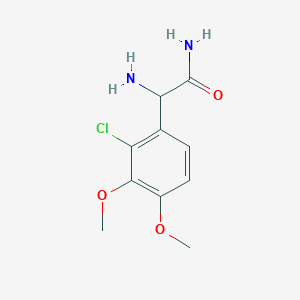

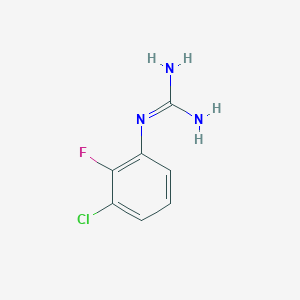

![Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate](/img/structure/B13704651.png)
![4-[4-(Benzyloxy)-3-chlorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13704654.png)
